molecular formula C14H13BrFNO2S B15283082 4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide

4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide

Katalognummer: B15283082
Molekulargewicht: 358.23 g/mol
InChI-Schlüssel: IAUGXTVVNQWXMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and crystallization is common to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and proteins, inhibiting their activity. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 4-Bromo-2-fluoro-N,N-dimethylbenzamide
  • 4-Bromo-2-fluorobenzonitrile

Uniqueness

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is unique due to the presence of the 4-methylbenzyl group, which enhances its chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C14H13BrFNO2S

Molekulargewicht

358.23 g/mol

IUPAC-Name

4-bromo-2-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H13BrFNO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3

InChI-Schlüssel

IAUGXTVVNQWXMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.